5-methyl-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide
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Overview
Description
5-methyl-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide is an organic compound belonging to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a methyl group and a carboxamide group attached to a phenyl ring bearing a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide.
Attachment of the Carboxamide Group: The carboxamide group is introduced through the reaction of the furan derivative with an appropriate amine, followed by acylation.
Substitution with the Trifluoromethyl Group: The trifluoromethyl group is introduced via electrophilic substitution reactions using reagents like trifluoromethyl iodide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, trifluoromethyl iodide, and various nucleophiles are used under appropriate conditions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-methyl-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is studied for its potential use in the development of organic electronic materials due to its unique electronic properties.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 5-methyl-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets. The compound may modulate signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]furan-2-carboxamide
- 5-[(2-methyl-5-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)amino]
Uniqueness
5-methyl-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C13H10F3NO2 |
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Molecular Weight |
269.22 g/mol |
IUPAC Name |
5-methyl-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C13H10F3NO2/c1-8-6-7-11(19-8)12(18)17-10-5-3-2-4-9(10)13(14,15)16/h2-7H,1H3,(H,17,18) |
InChI Key |
AAAZYDWEPFIYQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
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